REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][O:4][CH2:5][CH3:6].[CH3:7][C:8]1[CH:9]=[C:10]([SH:15])[CH:11]=[C:12]([CH3:14])[CH:13]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CN(C)C=O>[CH2:5]([O:4][CH2:3][CH2:2][S:15][C:10]1[CH:11]=[C:12]([CH3:14])[CH:13]=[C:8]([CH3:7])[CH:9]=1)[CH3:6] |f:2.3.4,5.6|
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Name
|
|
Quantity
|
5.9 mL
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Type
|
reactant
|
Smiles
|
ClCCOCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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CC=1C=C(C=C(C1)C)S
|
Name
|
|
Quantity
|
5.5 g
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
under stirring at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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the mixture was stirred at 80° C. for 5 hr
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Duration
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5 h
|
Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated under reduced pressure, and water
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Type
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ADDITION
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Details
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was added to the residue
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Type
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EXTRACTION
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Details
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The mixture was extracted with diethyl ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
The extract was dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane-hexane/ethyl acetate=10/1)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCSC1=CC(=CC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |